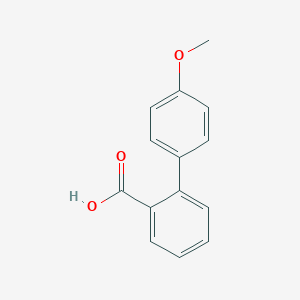

2-(4-Methoxyphenyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLPMLYQQDEHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295817 | |

| Record name | 2-(4-Methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-71-9 | |

| Record name | 18110-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18110-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)benzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)benzoic Acid

Introduction

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a versatile building block, it serves as a precursor for the synthesis of more complex molecules, including pharmaceutical agents and functional organic materials. The synthesis of such biaryl compounds hinges on the efficient formation of a carbon-carbon bond between two aromatic rings, a challenge that has been addressed by several powerful cross-coupling methodologies.

This technical guide provides a detailed overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. It covers the core principles, experimental protocols, and comparative data for the most effective methods, including Suzuki-Miyaura coupling, Ullmann coupling, and Negishi coupling.

Core Synthesis Pathways

The construction of the this compound scaffold is primarily achieved through transition metal-catalyzed cross-coupling reactions. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for C(sp²)-C(sp²) bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base.

Reaction Scheme:

Two primary disconnection approaches exist for this synthesis:

-

Route A: Coupling of 2-halobenzoic acid (or its ester) with 4-methoxyphenylboronic acid.

-

Route B: Coupling of 4-haloanisole with 2-boronobenzoic acid (or its ester).

Diagram of Suzuki-Miyaura Coupling Pathway

Caption: Alternative Suzuki-Miyaura coupling routes to the target compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from procedures for structurally similar biaryl carboxylic acids. The carboxylic acid group may be protected (e.g., as a methyl ester) prior to coupling to improve solubility or prevent side reactions, followed by a final hydrolysis step.

-

Reaction Setup: In a dry round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (3.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Inert Atmosphere: Seal the flask, and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl to precipitate the product.

-

Purification: Filter the crude product and wash with water. The product can be further purified by extraction into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sulfate (Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure. Recrystallization or column chromatography may be performed if necessary.

Quantitative Data

The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific combination of catalyst, ligand, base, and solvent.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~90-95 |

| Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | 85 | 16 | ~77-92 |

Table 1: Representative conditions and yields for Suzuki-Miyaura coupling of aryl bromides. Data is based on protocols for structurally similar compounds.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of biaryl compounds. It typically requires harsher conditions (higher temperatures) than palladium-catalyzed reactions and is often used for large-scale industrial synthesis. The reaction involves the coupling of two aryl halides in the presence of a stoichiometric or catalytic amount of copper.

Reaction Scheme:

The Ullmann reaction can be performed as a cross-coupling between 2-halobenzoic acid and 4-haloanisole, though homo-coupling is a common side reaction.

Diagram of Ullmann Condensation Pathway

Caption: Ullmann condensation for biaryl synthesis.

Experimental Protocol

The following protocol is a general representation for an Ullmann biaryl synthesis. Optimization is often required, particularly regarding temperature and reaction time.

-

Reaction Setup: To a high-pressure reaction vessel or a flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-iodoanisole (1.0 eq), a base such as K₂CO₃ (2.0 eq), and the copper catalyst (e.g., CuI, 10-20 mol% or copper powder, >1.0 eq).

-

Solvent: Add a high-boiling polar solvent such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

-

Reaction Execution: Heat the mixture to a high temperature, typically in the range of 150-210 °C, with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or HPLC. These reactions can be slow, sometimes requiring 24-48 hours for completion.

-

Work-up: Cool the reaction mixture and filter to remove the copper catalyst and inorganic salts. Dilute the filtrate with water and acidify with concentrated HCl to precipitate the product.

-

Purification: Filter the crude product. Further purification involves dissolving the product in a base (e.g., NaOH solution), washing with an organic solvent to remove non-acidic impurities, and re-precipitating the product by adding acid. Recrystallization can be performed for final purification.

Quantitative Data

Ullmann reactions are known for variable yields, which are highly substrate-dependent. The use of ligands can sometimes improve yields and lower the required temperature.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cu Powder | K₂CO₃ | DMF | 160-180 | 24 | 40-60 |

| CuI | K₂CO₃ | NMP | 190-210 | 24-48 | 50-70 |

| CuI / Ligand | Cs₂CO₃ | Dioxane | 110 | 24 | 65-85 |

Table 2: Typical conditions and yields for Ullmann biaryl coupling. Yields are highly variable based on specific substrates and conditions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl chlorides. A patented method for the closely related 2-(4-methylphenyl)benzoic acid provides a template for this approach.

Reaction Scheme:

This pathway involves the preparation of an arylzinc reagent from 4-bromoanisole, which is then coupled with a derivative of 2-halobenzoic acid.

Diagram of Negishi Coupling Pathway

Caption: Multi-step synthesis via Negishi coupling.

Experimental Protocol

This protocol is based on a patented process for a similar compound, substituting the analogous methoxy-containing reagents.

-

Preparation of p-Anisylzinc Bromide:

-

Activate zinc dust by stirring with a small amount of I₂ in dry Tetrahydrofuran (THF) under a nitrogen atmosphere until the iodine color disappears.

-

Add a solution of 4-bromoanisole (1.0 eq) in dry THF dropwise to the activated zinc suspension.

-

Heat the mixture to reflux for 2-4 hours to ensure the formation of the organozinc reagent. The resulting grey suspension is used directly in the next step.

-

-

Cross-Coupling Reaction:

-

In a separate dry flask under a nitrogen atmosphere, prepare the catalyst by mixing a nickel source (e.g., NiCl₂, 1-5 mol%) and a ligand (e.g., triphenylphosphine, 2-10 mol%) in dry THF.

-

Add the substrate, methyl 2-bromobenzoate (1.0 eq), to the catalyst mixture.

-

Transfer the prepared p-anisylzinc bromide suspension to the flask containing the substrate and catalyst.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Saponification:

-

Cool the reaction to room temperature and pour it into an aqueous solution of 1 M HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield crude methyl 2-(4-methoxyphenyl)benzoate.

-

Saponify the crude ester by refluxing with NaOH or KOH in an ethanol/water mixture.

-

After cooling, acidify the mixture with HCl to precipitate the final product, this compound. Filter and dry the solid.

-

Quantitative Data

Yields for Negishi couplings are generally high, often exceeding those of Ullmann reactions, especially for less reactive halides.

| Catalyst System | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NiCl₂ / PPh₃ | Methyl 2-sulfonyloxybenzoate | THF | 65 | 12 | >70 |

| Pd(PPh₃)₄ | Methyl 2-bromobenzoate | THF | 65 | 16 | >85 |

Table 3: Conditions and yields for Negishi coupling based on analogous patented processes.

Alternative and Related Pathways

Friedel-Crafts Acylation: A Pathway to a Related Ketone

It is critical to distinguish this compound from its ketone analogue, 2-(4-methoxybenzoyl)benzoic acid. The latter is readily synthesized via a Friedel-Crafts acylation, which forms a C-C bond between a carbonyl carbon and an aromatic ring. This method is not a direct pathway to the target biaryl acid but is a common route to a structurally related intermediate.

Reaction Scheme: Phthalic anhydride reacts with anisole in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-methoxybenzoyl)benzoic acid.

Summary and Comparison

| Pathway | Catalyst | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura | Palladium | Aryl Halide, Boronic Acid, Base | 80-100 °C, Inert Atm. | High yields, excellent functional group tolerance, mild conditions, stable reagents. | Cost of palladium catalysts and ligands; residual palladium concerns. |

| Ullmann | Copper | Two Aryl Halides, Base | 150-210 °C | Inexpensive copper catalyst, suitable for large-scale synthesis. | Harsh conditions (high temp), often lower yields, limited substrate scope. |

| Negishi | Nickel or Palladium | Aryl Halide, Organozinc, | 65-80 °C, Inert Atm. | High reactivity, good for less reactive halides (chlorides), high yields. | Organozinc reagents are moisture and air-sensitive, requiring inert techniques. |

For laboratory-scale synthesis requiring high purity and functional group compatibility, the Suzuki-Miyaura coupling is generally the method of choice. For industrial-scale production where cost is a primary driver, the Ullmann condensation may be considered, despite its harsher conditions. The Negishi coupling offers a powerful alternative, particularly when dealing with less reactive aryl chlorides, provided that the handling of air-sensitive reagents is feasible.

Physical and chemical properties of 2-(4-Methoxyphenyl)benzoic acid

An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. Due to the limited availability of direct experimental data for this specific compound in surveyed chemical literature, this document combines theoretical predictions, established experimental protocols for analogous compounds, and a review of the broader class of biphenyl carboxylic acids to serve as a robust resource for research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₄H₁₂O₃, belongs to the class of biphenyl carboxylic acids. Its structure consists of a benzoic acid ring substituted at the 2-position with a 4-methoxyphenyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 228.24 g/mol | Calculated from the molecular formula. |

| Molecular Formula | C₁₄H₁₂O₃ | - |

| Appearance | Expected to be a white to off-white solid. | Based on analogous biphenyl carboxylic acids. |

| Melting Point | Not available (predicted range: 150-180 °C) | No experimental data found. Range is an estimate based on similar structures like 2-phenoxybenzoic acid (144-150 °C).[1] |

| Boiling Point | Not available | Expected to be high (>300 °C) with probable decomposition. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and aqueous base. Sparingly soluble in water. | Typical for aromatic carboxylic acids. |

| pKa | Not available (predicted range: 3.5-4.5) | No experimental data found. Range is an estimate based on benzoic acid (pKa ~4.2) and related substituted benzoic acids. |

| LogP | Not available (predicted value: ~3.5) | No experimental data found. Prediction suggests moderate lipophilicity. |

| CAS Number | Not available | A unique CAS registry number has not been identified in the searched databases. |

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | - -COOH Proton: A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Complex multiplets in the range of 6.9-8.2 ppm. Protons on the methoxy-substituted ring would appear as two doublets (~6.9-7.1 ppm and ~7.2-7.4 ppm). Protons on the benzoic acid ring would show more complex splitting patterns.- -OCH₃ Protons: A sharp singlet around 3.8-3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.- Aromatic Carbons: Multiple signals between 114-145 ppm. The carbon attached to the methoxy group would be significantly shielded (~160 ppm), while the carbon attached to the carboxyl group would be deshielded (~130-135 ppm). Carbons at the biphenyl linkage would appear around 140-145 ppm.- Methoxy Carbon (-OCH₃): A signal around 55-56 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ due to hydrogen bonding.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.- C-O Stretch (Ether & Acid): Strong bands in the 1240-1320 cm⁻¹ region.- C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z = 228.- Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), loss of -OCH₃ (m/z = 197), and fragments corresponding to the substituted phenyl rings. |

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 2-bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:

-

2-Bromobenzoic acid (1.0 equiv.)

-

4-Methoxyphenylboronic acid (1.2-1.5 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

-

Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv.)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Ethanol/Water

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, the palladium catalyst, the phosphine ligand (if not using Pd(PPh₃)₄), and the carbonate base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can hinder the catalytic cycle.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromobenzoic acid is consumed (typically 4-24 hours).

-

Cooling: Once complete, cool the reaction mixture to room temperature.

Purification Protocol: Acid-Base Extraction and Recrystallization

This protocol purifies the crude product obtained from the synthesis reaction.

Procedure:

-

Solvent Removal: Remove the organic solvent from the cooled reaction mixture under reduced pressure (rotary evaporation).

-

Dissolution: Dissolve the remaining residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Aqueous Wash: Wash the organic layer with water and then with brine.

-

Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic phase. Repeat the extraction 2-3 times.

-

Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify the solution with 1-2 M hydrochloric acid (HCl) while stirring until the pH is ~2-3. The product, this compound, will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the solid product under vacuum.

-

Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to obtain the final product as a crystalline solid.[2]

Biological Activity and Drug Development Context

While no specific biological activities have been reported for this compound itself, the biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this class have shown a wide array of pharmacological activities, making this molecule a person of interest for screening and further functionalization.[3][4][5][6]

Known Activities of Biphenyl Derivatives:

-

Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a biphenyl core structure.[3]

-

Anticancer: Biphenyl carboxylic acids have been synthesized and evaluated for their in-vitro anticancer activity against various cell lines, including breast cancer.[3]

-

Antimicrobial & Antifungal: Certain derivatives show potent activity against bacterial and fungal strains.[4][6]

-

Antihypertensive: The biphenyl structure is a key component of the "sartan" class of angiotensin II receptor blockers.[4]

-

Other Activities: The scaffold has also been explored for anti-diabetic, anti-proliferative, and antioxidant applications.[6]

The specific combination of a carboxylic acid at the 2-position and a methoxy group at the 4'-position in this compound provides a unique three-dimensional structure and electronic profile that could be explored for novel biological activities.

Mandatory Visualizations

The following diagrams illustrate the key chemical and logical processes relevant to the study of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. reddit.com [reddit.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. ijsdr.org [ijsdr.org]

An In-depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, a validated synthesis protocol, and an exploration of its potential biological significance.

Core Compound Identifiers

The primary identifiers for 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid are summarized in the table below, providing a clear reference for researchers.

| Identifier | Value |

| CAS Number | 18110-71-9[1][2] |

| Molecular Formula | C₁₄H₁₂O₃[1][2] |

| Molecular Weight | 228.24 g/mol [1][2] |

| IUPAC Name | 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid |

| SMILES | O=C(C1=CC=CC=C1C2=CC=C(OC)C=C2)O[1] |

| MDL Number | MFCD03426469[1] |

Physicochemical Properties

Key physicochemical properties of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Melting Point | 141-143 °C |

| Boiling Point (Predicted) | 379.3 ± 25.0 °C |

| Storage Temperature | Room Temperature |

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid is effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a versatile and widely used tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The synthesis of sterically hindered 2-arylbenzoic acids can be challenging, but optimization of the catalyst system and reaction conditions can lead to good yields.

Reaction Scheme:

General Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol:

This protocol is a general procedure for the Suzuki-Miyaura coupling to synthesize 2-arylbenzoic acids and can be adapted for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid.[3][4]

Materials:

-

2-Bromobenzoic acid

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

A bulky phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 2-bromobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium(II) acetate catalyst (e.g., 2 mol%) and the bulky phosphine ligand (e.g., 4 mol%).

-

A solvent mixture of ethanol and water (e.g., 1:1 v/v, 10 mL) is added to the vessel.

-

The reaction mixture is degassed and then heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with 1M HCl and then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid.

Potential Biological Activity and Signaling Pathways

While specific biological activity for 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid is not extensively documented, the broader class of biphenyl carboxylic acid derivatives has shown significant pharmacological potential, including anticancer and anti-inflammatory properties.[5][6] The structural motif is present in a number of biologically active molecules. For instance, some biphenyl carboxylic acid analogs are known to inhibit glyceride synthesis.[7]

Given that related biphenyl compounds exhibit anti-inflammatory effects through the modulation of key signaling pathways, a potential mechanism of action for 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid could involve the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.

Hypothesized inhibitory action on the NF-κB signaling pathway.

Experimental Workflow for Investigating Anti-inflammatory Effects:

A common method to assess the anti-inflammatory potential of a compound is to measure its effect on the production of inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

A typical experimental workflow to assess anti-inflammatory activity.

This guide serves as a foundational resource for researchers working with 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid. Further experimental validation is necessary to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. appchemical.com [appchemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-(4-Methoxyphenyl)benzoic acid. In the absence of a publicly available, experimentally determined crystal structure, this guide leverages high-level computational analysis from comparative studies of structurally analogous biphenyl carboxylic acids to elucidate key structural parameters. Spectroscopic data of closely related compounds are also presented to offer a comprehensive physicochemical profile. Detailed experimental protocols for the synthesis and characterization of this class of compounds are provided to facilitate further research and experimental validation.

Introduction

This compound belongs to the class of 2-arylbenzoic acids, a scaffold of significant interest in medicinal chemistry and materials science. The conformational flexibility of these molecules, primarily the dihedral angle between the two aromatic rings, is a critical determinant of their biological activity and solid-state properties. Understanding the three-dimensional structure and preferred conformation is paramount for structure-activity relationship (SAR) studies, rational drug design, and the engineering of novel materials with tailored functionalities. This guide aims to provide a comprehensive resource on the molecular architecture of this compound.

Molecular Structure and Conformation

Due to the steric hindrance between the ortho-carboxylic acid group and the adjacent phenyl ring, 2-arylbenzoic acids typically adopt a non-planar conformation. The dihedral angle between the mean planes of the two aromatic rings is the most significant conformational parameter.

Computational Analysis

In the absence of experimental single-crystal X-ray diffraction data for this compound, computational methods, particularly Density Functional Theory (DFT), provide valuable insights into its molecular geometry. The data presented below is based on a comparative analysis of 2-phenylbenzoic acid and its derivatives, offering a well-founded estimation of the structural parameters for the title compound.

Table 1: Predicted Molecular Geometry of this compound (Computational Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| C(carboxyl)-C(aromatic) | 1.49 |

| C=O | 1.23 |

| C-O(H) | 1.35 |

| C(aromatic)-C(aromatic) | 1.49 |

| C(aromatic)-O(methoxy) | 1.37 |

| O(methoxy)-C(methyl) | 1.43 |

| Bond Angles (°) | |

| O=C-O(H) | 122.5 |

| C(aromatic)-C(carboxyl)-O | 118.0 |

| C(aromatic)-C(aromatic)-C(aromatic) | 120.0 (approx.) |

| C(aromatic)-O(methoxy)-C(methyl) | 118.0 |

| Dihedral Angle (°) | |

| Phenyl Ring 1 - Phenyl Ring 2 | ~ 50 - 60 |

Note: The data in this table are inferred from computational studies on analogous compounds and should be considered as predictive. Experimental verification is recommended.

The predicted dihedral angle suggests a significantly twisted conformation, which is a common feature in this class of molecules and has profound implications for their receptor binding and crystal packing.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

3

Spectroscopic Analysis of 2-(4-Methoxyphenyl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)benzoic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural characterization is fundamental for confirming its identity, purity, and for elucidating its chemical properties. This technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived raw data for this specific molecule, this guide will provide predicted data and general experimental protocols applicable to this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | Singlet (broad) |

| Aromatic H (benzoic acid ring) | 7.2 - 8.2 | Multiplet |

| Aromatic H (methoxyphenyl ring) | 6.9 - 7.5 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Quaternary Aromatic Carbons | 120 - 160 |

| Aromatic C-H Carbons | 114 - 135 |

| -OCH₃ | ~55 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong |

| C-O (Aryl Ether) | 1020 - 1050 (symmetric) | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 228.0786 |

| [M-OH]⁺ | 211.0708 |

| [M-COOH]⁺ | 183.0861 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzoic Acid: Discovery and History

Introduction

2-(4-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative, holds significance in the fields of organic synthesis and medicinal chemistry. Its structural motif is a key component in various biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthetic evolution, physicochemical properties, and the experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.

Historical Context and Discovery

While a singular "discovery" event for this compound is not prominently documented, its existence is rooted in the development of synthetic methodologies for creating carbon-carbon bonds between aromatic rings. The historical synthesis of such biaryl compounds was significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions.

The Ullmann reaction , first reported by Fritz Ullmann in 1901, represents one of the earliest methods capable of forming aryl-aryl bonds. This reaction typically involves the copper-promoted coupling of an aryl halide with another aromatic compound. Given the timeline of its development, it is plausible that early syntheses of this compound, or related compounds, would have utilized this methodology. The traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper.

A significant leap in the synthesis of biaryl compounds came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , developed by Akira Suzuki and Norio Miyaura in the late 1970s, has become a cornerstone of modern organic synthesis. This reaction offers a more versatile and milder route to biaryl compounds with greater functional group tolerance compared to the Ullmann reaction.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Methoxybenzoic Acid Isomers

| Property | 2-Methoxybenzoic Acid | 3-Methoxybenzoic Acid | 4-Methoxybenzoic Acid |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 101-103 °C | - | 182-185 °C |

| Boiling Point | - | - | 275 °C |

| pKa | 3.73 | - | 4.50 |

| LogP | 1.67 | - | 1.96 |

| Data sourced from various chemical databases and may vary depending on the experimental conditions. |

Table 2: Spectroscopic Data for Methoxybenzoic Acid Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Methoxybenzoic Acid | ~10.5-13.0 (-COOH), 3.88 (-OCH₃), 6.94-8.08 (Aromatic H) | - | - |

| 4-Methoxybenzoic Acid | 12.7 (-COOH, in DMSO-d₆), 3.841 (-OCH₃, in DMSO-d₆), 7.035, 7.932 (Aromatic H, in DMSO-d₆) | - | - |

| Note: Specific peak assignments for the aromatic region can be complex due to splitting. The solvent used was CDCl₃, unless otherwise specified. |

Synthetic Methodologies

The synthesis of this compound can be achieved through both classical and modern cross-coupling reactions. The Ullmann condensation represents a historical approach, while the Suzuki-Miyaura coupling is the more contemporary and widely used method.

Historical Method: Ullmann Condensation

The Ullmann condensation for the synthesis of 2-arylbenzoic acids involves the reaction of an ortho-halobenzoic acid with an aromatic compound in the presence of a copper catalyst.

Reaction Scheme:

Caption: General workflow for the Ullmann condensation to synthesize this compound.

Experimental Protocol (Representative):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chlorobenzoic acid (1 equivalent), anisole (1.5 equivalents), and anhydrous potassium carbonate (2 equivalents) in a high-boiling solvent such as dimethylformamide (DMF).

-

Catalyst Addition: Add copper powder (0.2 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to a temperature of 160-180°C and maintain this temperature with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Purification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude product. Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Modern Method: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a more efficient and milder route to this compound, utilizing a palladium catalyst to couple a boronic acid with an aryl halide.

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling to synthesize this compound.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v).

-

Reagent Addition: Add a base such as sodium carbonate (2 equivalents) and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Reaction: Heat the mixture to reflux (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Signaling Pathways and Biological Relevance

While this compound itself is not a widely studied therapeutic agent, the biphenyl carboxylic acid scaffold is present in a number of compounds with significant biological activity. For instance, derivatives of this structure have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes in the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the potential inhibitory role of biphenyl carboxylic acid derivatives.

Conclusion

The journey of this compound from its likely historical synthesis via the Ullmann reaction to its more efficient modern preparation using the Suzuki-Miyaura coupling reflects the broader advancements in organic chemistry. This technical guide provides a foundational understanding of this compound for researchers and scientists. The detailed protocols and compiled data serve as a practical resource for its synthesis and characterization, while the biological context highlights its potential relevance in drug discovery and development. Further research into this and related compounds may uncover novel applications in various scientific disciplines.

A Comprehensive Review of 2-(4-Methoxyphenyl)benzoic Acid and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)benzoic acid and its derivatives represent a class of compounds with significant interest in the fields of medicinal chemistry and drug discovery. The core structure, a biphenyl scaffold with a carboxylic acid and a methoxy group, provides a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of this compound and Its Derivatives

The synthesis of the parent compound, this compound, is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the palladium-catalyzed coupling of a 2-halobenzoic acid derivative with 4-methoxyphenylboronic acid. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields, especially given the potential for steric hindrance around the ortho-substituted benzoic acid.

The versatile carboxylic acid group of this compound serves as a handle for the synthesis of a wide array of derivatives, including esters, amides, and thioureas.

General Synthetic Schemes

1. Synthesis of 2-(4-Methoxyphenyl)benzoyl Chloride:

The synthesis of the acid chloride is a key step in producing many derivatives. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

2. Synthesis of Amide Derivatives:

Amide derivatives are synthesized by reacting 2-(4-methoxyphenyl)benzoyl chloride with a variety of primary or secondary amines in the presence of a base.

3. Synthesis of Ester Derivatives:

Esterification can be achieved by reacting 2-(4-methoxyphenyl)benzoyl chloride with an alcohol, often in the presence of a base, or by direct esterification of the carboxylic acid using methods like Fischer esterification.

4. Synthesis of Thiourea Derivatives:

Thiourea derivatives are typically prepared in a two-step process. First, 2-(4-methoxyphenyl)benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) to form the corresponding benzoyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine to yield the desired thiourea derivative.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound derivatives, particularly thiourea derivatives. These compounds have shown activity against a range of bacterial and fungal strains.

| Compound Type | Derivative | Organism | Activity | Reference |

| Thiourea | N/A | Gram-positive bacteria | MIC: 62.5 - 1000 µg/mL | [2] |

| Thiourea | N/A | Pseudomonas aeruginosa | MIC: 31.5 - 250 µg/mL | [2] |

| Thiourea | N/A | Fungal cells | MIC: 15.6 - 62.5 µg/mL | [2] |

Table 1: Antimicrobial Activity of this compound Derivatives

Anticancer Activity

A growing body of evidence suggests that derivatives of this compound possess significant anticancer potential. Their cytotoxic effects have been evaluated against various cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Benzoic acid derivative | Human cervical cancer | 17.84 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast cancer) | 15.6 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast cancer) | 18.7 | [3] |

| Quinazolinone derivative | MCF-7 (Breast cancer) | 100 | [3] |

| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | MCF-7 (Breast cancer) | 22.1 | [3] |

| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | SaOS-2 (Osteosarcoma) | 19 | [3] |

| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | K562 (Leukemia) | 15 | [3] |

Table 2: Anticancer Activity of Benzoic Acid Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are of particular interest, as the benzoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Assay | IC50 | Reference |

| 2-hydroxy-4-methoxy benzoic acid | N/A | N/A | [8] |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | N/A | N/A | [9] |

Table 3: Anti-inflammatory Activity of this compound Derivatives (Note: Specific IC50 values for the anti-inflammatory activity of this compound and its direct derivatives were not available in the provided search results. The table indicates compounds with reported anti-inflammatory activity.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 2-(4-Methoxyphenyl)benzoyl Chloride

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, is added thionyl chloride (1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)benzoyl chloride, which can be used in the next step without further purification.

General Synthesis of 1-(4-Methoxybenzoyl)-3-substituted Thioureas

A mixture of 4-methoxybenzoyl chloride (1.0 eq) and potassium thiocyanate (1.0 eq) in a dry solvent like acetone is stirred at room temperature for 30 minutes to form 4-methoxybenzoyl isothiocyanate.[1] To this in-situ generated isothiocyanate, a solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added. The reaction mixture is then refluxed for 2-5 hours.[1] After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried to afford the thiourea derivative.[1] Purification is typically achieved by recrystallization from a suitable solvent.

MTT Assay for Cytotoxicity

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Broth Microdilution Method for MIC Determination

The antimicrobial activity is determined by the broth microdilution method in 96-well microplates.[2] A serial dilution of the test compounds is prepared in a suitable broth medium. Bacterial or fungal suspensions are added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The minimal inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of benzoic acid derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[10] Some derivatives may also exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory genes.[12] Inhibition of NF-κB activation can lead to a reduction in the production of inflammatory cytokines.

Anticancer Mechanism

The anticancer activity of these derivatives is likely multifactorial. Some benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors.[3][13] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Additionally, some derivatives may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.[14][15]

Visualizations

Synthesis Workflow for Thiourea Derivatives

Caption: General synthesis workflow for thiourea derivatives.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

This compound and its derivatives have emerged as a promising class of compounds with diverse biological activities. The synthetic versatility of the core structure allows for the generation of a wide range of derivatives with potential therapeutic applications in infectious diseases, cancer, and inflammatory disorders. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and detailed elucidation of their mechanisms of action will be crucial in advancing these compounds towards clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting area of drug discovery.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and toxicity information for 2-(4-Methoxyphenyl)benzoic acid

A comprehensive search for safety, handling, and toxicity information for the specific chemical compound 2-(4-Methoxyphenyl)benzoic acid has been conducted. Despite extensive efforts to locate a dedicated Safety Data Sheet (SDS), peer-reviewed toxicological studies, and a specific CAS number, no reliable and specific data for this exact molecule could be found.

The scientific literature and safety databases contain information on various structurally related isomers and derivatives, such as 2-(4-methoxyphenoxy)benzoic acid, 2-[(4-methoxyphenyl)amino]benzoic acid, and other positional isomers of methoxybenzoic acid. However, it is crucial to note that even minor variations in chemical structure can lead to significant differences in toxicological, physical, and chemical properties. Extrapolating safety and handling information from such related compounds would be scientifically unsound and potentially hazardous.

Given the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

For researchers, scientists, and drug development professionals, it is imperative to handle any compound with unknown toxicity and safety profiles with the utmost caution. Standard laboratory safety protocols for handling new chemical entities of unknown hazard should be strictly followed. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, and working in a well-ventilated area, preferably within a fume hood.

Until specific safety and toxicity data for this compound becomes available through experimental studies, a comprehensive and reliable technical guide on its safe handling and potential hazards cannot be compiled. Professionals are advised to consult with their institution's environmental health and safety (EHS) department before handling this compound.

Key synthetic intermediates for 2-(4-Methoxyphenyl)benzoic acid

An In-depth Technical Guide to the Key Synthetic Intermediates for 2-(4-Methoxyphenyl)benzoic Acid

Introduction

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis is pivotal for accessing more complex molecular architectures. This technical guide provides a detailed overview of the primary synthetic routes and key intermediates involved in the preparation of this compound. The document outlines established methodologies, including Friedel-Crafts reactions, Suzuki-Miyaura cross-coupling, and Grignard reactions, offering detailed experimental protocols and quantitative data for researchers and professionals in drug development and organic synthesis.

Core Synthetic Strategies and Key Intermediates

The construction of the this compound scaffold primarily relies on forming the carbon-carbon bond between the two aromatic rings. The three most prominent strategies are detailed below.

Friedel-Crafts Acylation followed by Reduction

This is a robust and common two-step approach. The first step involves an electrophilic aromatic substitution to create a benzophenone core, which is subsequently reduced to the desired product.

-

Key Intermediates :

-

Phthalic Anhydride : Serves as the acylating agent.

-

Anisole (Methoxybenzene) : The aromatic substrate that undergoes acylation.

-

2-(4-Methoxybenzoyl)benzoic acid : The direct product of the Friedel-Crafts reaction and the immediate precursor to the final product.[1] It is a critical synthetic intermediate in its own right.[1]

-

The initial acylation is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][3] The catalyst is required in stoichiometric amounts because it forms a complex with the ketone product.[3] The resulting ketone, 2-(4-methoxybenzoyl)benzoic acid, is then reduced. Various hydride-based reducing agents like sodium borohydride (NaBH₄) can be used for this transformation.[1]

Caption: Friedel-Crafts acylation and subsequent reduction pathway.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between two aromatic rings.[4] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[5][6]

-

Key Intermediates :

-

Aryl Halide/Triflate : e.g., Methyl 2-bromobenzoate or a related 2-halobenzoic acid derivative.

-

Arylboronic Acid : e.g., (4-Methoxyphenyl)boronic acid.

-

This method offers the advantage of mild reaction conditions and tolerance for a wide variety of functional groups.[6][7] The choice of catalyst, base, and solvent is crucial for achieving high yields. The carboxylic acid group can be present in one of the starting materials or introduced at a later stage.[4]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Grignard Reaction

Grignard reagents are strong nucleophiles and bases used extensively in organic synthesis for C-C bond formation. A plausible route involves the reaction of a Grignard reagent derived from a methoxyphenyl halide with a suitable benzoic acid derivative. Alternatively, a more fundamental approach involves the reaction of an arylmagnesium halide with carbon dioxide (dry ice) to form the carboxylic acid moiety.[8]

-

Key Intermediates :

-

Aryl Halide : e.g., 2-Bromo-4'-methoxybiphenyl (if forming the carboxyl group last).

-

Magnesium Metal (Mg) : For the formation of the Grignard reagent.

-

Carbon Dioxide (CO₂) : The electrophile for carboxylation.

-

Aryl Grignard Reagent : The reactive organometallic intermediate, e.g., (2-(4-methoxyphenyl)phenyl)magnesium bromide.

-

This pathway requires anhydrous conditions, as Grignard reagents are highly sensitive to moisture and protic solvents.[8]

Caption: Synthesis via carboxylation of a Grignard reagent.

Quantitative Data Summary

The following tables summarize quantitative data from representative experimental protocols for the synthesis of key intermediates.

Table 1: Friedel-Crafts Acylation to Synthesize 2-(4-Methoxybenzoyl)benzoic acid

| Parameter | Quantity | Molar Ratio | Reference |

|---|---|---|---|

| Phthalic Anhydride | 148 g | 1.0 | [2] |

| Anisole | 250 mL | - | [2] |

| Anhydrous AlCl₃ | 140 g | ~1.05 | [2] |

| Carbon Disulfide (Solvent) | 250 mL | - | [2] |

| Yield | 107 g (42%) | - |[2] |

Table 2: Suzuki Coupling for Biaryl Synthesis (Representative Example)

| Parameter | Quantity | Molar Ratio | Reference |

|---|---|---|---|

| 4-Bromobenzoyl Chloride | 0.5 mmol | 1.0 | [9] |

| Phenylboronic Acid | 0.52 mmol | 1.04 | [9] |

| K₂CO₃ (Base) | 1.0 mmol | 2.0 | [9] |

| Pd₂dba₃ (Catalyst) | 5 mol% | 0.05 | [9] |

| Toluene (Solvent) | 1.0 mL | - | [9] |

| Yield | Not Specified | - |[9] |

Table 3: Grignard Reaction for Benzoic Acid Synthesis (General Protocol)

| Parameter | Quantity | Molar Ratio | Reference |

|---|---|---|---|

| Bromobenzene | (Vial weight difference) | 1.0 | [8] |

| Magnesium Filings | 0.5 g | - | [8] |

| Diethyl Ether (Solvent) | ~10 mL | - | [8] |

| Dry Ice (CO₂) | Excess | - | [8] |

| Yield | Not Specified | - |[8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methoxybenzoyl)benzoic acid via Friedel-Crafts Acylation

This protocol is adapted from a known synthesis.[2]

-

Reaction Setup : To a vigorously stirred mixture of phthalic anhydride (148 g) and anisole (250 ml) in carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.

-

Reaction : Allow the reaction to proceed for 2.5 hours.

-

Work-up : Hydrolyze the reaction mixture with ice water. Remove the organic solvents via steam distillation.

-

Isolation : A gray solid will precipitate as the residual solution cools to room temperature. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.

-

Purification : Remove the chloroform by rotary evaporation, leaving a white solid. Recrystallize the solid from an acetic acid/water mixture. The reported yield is 107 g (42%).[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol is a representative example for the coupling of an aryl halide with a boronic acid.[9]

-

Reaction Setup : In a 10 mL flask equipped with a magnetic stirrer, combine the aryl halide (e.g., methyl 2-bromobenzoate, 0.5 mmol), (4-methoxyphenyl)boronic acid (0.52 mmol), potassium carbonate (1.0 mmol), and the palladium catalyst (e.g., Pd₂dba₃, 5 mol%).

-

Solvent Addition : Add toluene (1.0 mL) to the flask.

-

Reaction : Place the flask in an oil bath and reflux the mixture for 4 hours with continuous magnetic stirring.

-

Work-up : After the reaction is complete, wash the mixture twice with 5 mL portions of 1.5 M sodium hydroxide solution.

-

Extraction : Extract the aqueous phase three times with 5 mL portions of ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to isolate the product.

Protocol 3: Synthesis of a Benzoic Acid via Grignard Reagent (General Procedure)

This protocol outlines the fundamental steps for carboxylating a Grignard reagent, which can be adapted for the target synthesis.[8]

-

Grignard Reagent Formation : Add magnesium filings (0.5 g) to a large, dry test tube. In a separate vial, prepare a solution of the aryl bromide (e.g., 2-bromo-4'-methoxybiphenyl) in anhydrous diethyl ether (~10 mL). Add this solution to the test tube containing the magnesium. The reaction may need initiation (e.g., gentle warming or addition of an iodine crystal).[8][10]

-

Carboxylation : Once the Grignard reagent has formed, pour the solution into a beaker containing a large excess of crushed dry ice (solid CO₂). Stir the mixture until the excess dry ice has sublimed.

-

Hydrolysis : Slowly add ~30 mL of 6M HCl to the beaker to hydrolyze the magnesium carboxylate salt. Stir the mixture with a glass rod.[8]

-

Extraction : Add ~30 mL of an organic solvent (e.g., methyl-tert-butyl ether) to the beaker, creating two distinct liquid layers. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from hot water.[8]

References

- 1. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxy-4-(4-methylphenyl)benzoic acid | 175153-28-3 | Benchchem [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. mdpi.com [mdpi.com]

- 10. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Applications of 2-(4-Methoxyphenyl)benzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)benzoic acid and its derivatives are versatile intermediates in organic synthesis, serving as crucial building blocks for a range of biologically active molecules. The presence of three key functional regions—the carboxylic acid group, the benzophenone-like ketone, and the electron-rich methoxyphenyl moiety—allows for diverse chemical transformations. These transformations lead to the synthesis of compounds with significant therapeutic potential, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists, commonly known as "sartans." This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound.

I. Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid

The primary route for the synthesis of the parent compound, 2-(4-methoxybenzoyl)benzoic acid, is the Friedel-Crafts acylation of anisole with phthalic anhydride.

Experimental Protocol: Friedel-Crafts Acylation

Reaction:

Materials:

-

Phthalic anhydride: 148 g

-

Anisole: 250 ml

-

Anhydrous aluminum chloride (AlCl₃): 140 g

-

Carbon disulfide (CS₂): 250 ml

-

Chloroform

-

Acetic acid/water for recrystallization

-

Ice water

Procedure:

-

In a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.

-

Stir the mixture for 2.5 hours.

-

Hydrolyze the reaction mixture with ice water.

-

Remove the organic solvents by steam distillation.

-

A gray solid will precipitate upon cooling the residual solution. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.

-

Evaporate the chloroform to yield the crude product.

-

Recrystallize the white solid from an acetic acid/water mixture.[1]

Quantitative Data:

| Product | Yield | Melting Point |

| 2-(4-Methoxybenzoyl)benzoic acid | 107 g (42%) | 142-144.5 °C |

Table 1: Yield and melting point of 2-(4-Methoxybenzoyl)benzoic acid synthesized via Friedel-Crafts acylation.[1]

II. Key Derivatization Reactions and Protocols

The versatile structure of this compound allows for several key transformations, enabling the synthesis of a variety of important compounds.

A. Ketone Reduction: Synthesis of 2-(4-Methoxybenzyl)benzoic Acid

The ketone group can be reduced to a methylene group, a key step in modifying the core scaffold. A common method for this transformation is the use of a silane-mediated reduction.[2]

Experimental Protocol: Silane-Mediated Ketone Reduction

Reaction:

Materials:

-

2-(4-Methoxybenzoyl)benzoic acid

-

Triethylsilane

-

Trifluoroacetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(4-methoxybenzoyl)benzoic acid in dichloromethane.

-

Add triethylsilane (as the hydride donor) and trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature. It is crucial to maintain the temperature below 60°C to minimize side reactions.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data:

| Reactant | Product | Reducing Agent | Yield |

| 2-(4-Methoxybenzoyl)benzoic acid | 2-(4-Methoxybenzyl)benzoic acid | Triethylsilane/TFA | Not specified |

Table 2: General quantitative data for the reduction of 2-(4-Methoxybenzoyl)benzoic acid.

B. Esterification of the Carboxylic Acid

The carboxylic acid group can be readily converted to an ester, a common modification in drug design to alter pharmacokinetic properties. The Fischer esterification is a standard method for this conversion.

Experimental Protocol: Fischer Esterification

Reaction:

Materials:

-

This compound

-

Methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data for a similar Benzoic Acid Esterification:

| Carboxylic Acid | Alcohol | Catalyst | Yield of Ester |

| Benzoic Acid | Methanol | H₂SO₄ | ~90% |

Table 3: Representative yield for Fischer esterification of benzoic acid.[7]

C. Amide Bond Formation

The carboxylic acid can be coupled with various amines to form amides, which are prevalent in many pharmaceutical compounds. A common method involves activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol: EDC/HOBt Amide Coupling

Reaction:

Materials:

-

This compound

-

Amine (e.g., Benzylamine)

-

EDC-HCl

-

HOBt

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound and the desired amine in DMF, add HOBt and DIPEA.

-

Cool the mixture to 0°C and add EDC-HCl.

-

Stir the reaction mixture at room temperature overnight.[8]

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for a similar Amide Coupling:

| Carboxylic Acid | Amine | Coupling Reagents | Yield |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | 38% |

Table 4: Representative yield for an amide coupling reaction.[9]

D. Synthesis of Benzonitrile Derivatives for "Sartan" Intermediates

Derivatives of this compound are key intermediates in the synthesis of "sartan" drugs. A critical step is the conversion of the benzoic acid moiety to a benzonitrile. This can be achieved by first forming the amide, followed by dehydration.

Experimental Workflow: Conversion to Benzonitrile

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. studylib.net [studylib.net]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(4-Methoxyphenyl)benzoic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction